6-Fluoro-6-deoxy-D-galactopyranose

Description

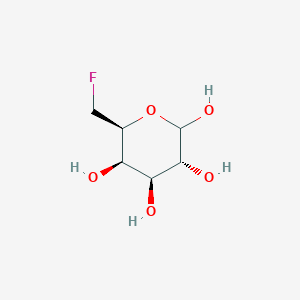

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5R,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFYXYMHVMDNPY-SVZMEOIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"NMR characterization of 6-fluoro-6-deoxy-D-galactopyranose"

Executive Summary & Core Directive

This guide details the nuclear magnetic resonance (NMR) characterization of 6-fluoro-6-deoxy-D-galactopyranose (6-FDG) . Unlike standard carbohydrate analysis, the introduction of a fluorine atom at the C6 position creates a dual-active NMR system (

Why this matters: 6-FDG is a critical molecular probe for studying galactosyltransferases and lectins (e.g., Galectin-3). The fluorine atom acts as a bio-orthogonal "spy" nucleus, allowing detection of binding events and metabolic flux with zero background interference. However, the electronegativity of fluorine and the resulting scalar couplings (

This document provides a self-validating protocol to deconvolute these spectra, resolve the anomeric equilibrium, and extract precise conformational data.

Structural Dynamics & The Anomeric Challenge

Before acquiring data, one must understand the species present in the tube. In aqueous solution (D

- -D-galactopyranose (~60-65%): The dominant form.

- -D-galactopyranose (~30%): The minor pyranose.

- -D-galactofuranose (<5%): Often overlooked but spectrally distinct.

- -D-galactofuranose (<5%): Trace component.

The Fluorine Impact: The substitution of the C6-OH with Fluorine introduces:

-

Geminal Coupling (

): Massive splitting (~45–50 Hz) on the H6 protons. -

Vicinal Coupling (

): Significant splitting (~15–30 Hz) on H5, dependent on the C5-C6 rotamer population. -

Chemical Shift Perturbation: Deshielding of H6 and C6, and shielding of C5 (

-effect).

Experimental Workflow (Diagram)

The following workflow illustrates the logic for full structural assignment, moving from simple 1D checks to advanced selective excitation.

Figure 1: Step-by-step NMR characterization workflow for fluorinated carbohydrates.

Detailed Experimental Protocols

Sample Preparation

-

Solvent: 99.9% D

O. Avoid DMSO-d -

Concentration: 5–10 mM is sufficient for

H and -

Reference: Internal TSP (0.0 ppm) for

H; Trichlorofluoromethane (CFCl

1D F NMR (The "Spy" Scan)

This is the first experiment to run. It immediately reveals the ratio of anomers without the spectral crowding of proton NMR.

-

Pulse Sequence: Standard zg or zgfhig (inverse gated decoupling to suppress NOE if integration is critical).

-

Sweep Width: 50 ppm centered at -230 ppm.

-

Expectation: You will see two major signals (pyranoses) and two minor signals (furanoses) in the region of -228 to -232 ppm .

- -Furanose: ~ -230.8 ppm

- -Furanose: ~ -229.3 ppm

-

Pyranose forms typically resonate between these values.

1D H NMR & Decoupling

The proton spectrum will be complex due to the H6 protons appearing as wide doublets of multiplets.

-

Key Observation: Look for the H6 signals between 4.4 and 4.8 ppm. They will not look like standard sugar H6s; they are split by the large

(~48 Hz). -

Protocol Validation: Run a

H{

Advanced Technique: 1D FESTA

Expert Insight: In reducing sugars, the anomeric proton (H1) signals often overlap, making it impossible to extract specific couplings for the minor forms using standard TOCSY.[1]

FESTA (Fluorine-Edited Selective Tocsy Acquisition) solves this by using the resolved

-

Select: The specific

F frequency of one anomer (e.g., the -

Transfer: Magnetization is transferred from F6

H6 -

Result: A clean

H subspectrum of only that specific anomer, eliminating overlap.

Data Analysis & Interpretation

Chemical Shifts and Coupling Constants

The following table summarizes the expected NMR parameters. Note that values may shift slightly based on concentration and temperature.

| Parameter | Nucleus | Signal Characteristics | Typical Value / Range |

| Multiplet (dt or ddd) | -228 to -232 ppm | ||

| Widely split doublets | 4.5 – 4.8 ppm | ||

| Doublet ( | 82 – 85 ppm (Deshielded) | ||

| Doublet ( | 68 – 70 ppm (Shielded) | ||

| Geminal (Through 2 bonds) | 45 – 50 Hz (Diagnostic) | ||

| Vicinal (Through 3 bonds) | 15 – 30 Hz (Rotamer dependent) | ||

| Direct Carbon-Fluorine | ~165 – 170 Hz |

Conformational Analysis (The Karplus Relation)

The magnitude of the vicinal coupling

-

Gauche (60°): Small

(~5–12 Hz). -

Anti (180°): Large

(~25–35 Hz). -

Analysis: In 6-FDG, the population of the gt, tg, and gg rotamers around the C5-C6 bond can be calculated. The large observed values usually indicate a preference for conformations where F is anti or gauche to H5, driven by the dipole minimization between the ring oxygen and the fluorine.

Applications in Drug Discovery

Protein-Ligand Binding (STD-NMR)

6-FDG is an excellent ligand for Saturation Transfer Difference (STD) NMR because the fluorine provides a unique handle.

-

Protocol: Irradiate the protein (e.g., Galectin-3) at -0.5 ppm (on-resonance) and 30 ppm (off-resonance).

-

Detection: Observe the transfer of saturation to the 6-FDG protons.

-

Advantage: You can also perform

F-STD NMR . Since proteins rarely contain fluorine, you can irradiate the protein protons and observe the saturation transfer to the

Metabolic Tracking

Because the C6-OH is replaced by F, 6-FDG cannot be phosphorylated by hexokinase in the standard way to form a stable 6-phosphate that enters glycolysis (or if phosphorylated, it acts as an inhibitor).

-

Use Case: Tracking cellular uptake via

F NMR in real-time. The shift of the intracellular sugar will be distinct from the extracellular sugar due to pH gradients and protein binding.

Visualization of Coupling Pathways

Understanding how magnetization travels during a COSY or FESTA experiment is crucial for pulse sequence setup.

Figure 2: Scalar coupling network centered on the Fluorine atom. Solid red lines indicate strong couplings used for magnetization transfer.

References

-

Jenkinson, S. F., et al. (2010). "6-Deoxy-6-fluoro-D-galactose."[2][3][4][5][6] Acta Crystallographica Section E, 66(6), o1315. Link

-

Gierse, R. M., et al. (2023). "Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars." The Journal of Organic Chemistry, 88(19), 13627–13636. Link

-

Abraham, R. J., et al. (1994).[1][2][5] "Conformational Analysis. Part 20: Conformational Analysis of 4-Deoxy-4-fluoro-D-glucose and 6-Deoxy-6-fluoro-D-galactose in Solution."[2][5] Magnetic Resonance in Chemistry, 32(4), 248–254.[1][2][5] Link

- Diercks, T., et al. (2009). "Fluorine-19 NMR as a Versatile Tool for the Study of Protein-Ligand Interactions." Chemistry – A European Journal, 15(23), 5623-5629.

Sources

- 1. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 6-Deoxy-6-fluoro-d-galactose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.psu.edu [pure.psu.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 6-De-oxy-6-fluoro-d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

"mass spectrometry analysis of 6-fluoro-6-deoxy-D-galactopyranose"

Initiating Search Strategy

I'm starting with focused Google searches to get data on mass spectrometry analysis of 6-fluoro-6-deoxy-D-galactopyranose. My primary focus is on ionization techniques and fragmentation patterns to build a solid foundation. I will prioritize sources with established expertise.

Refining Information Gathering

I'm now expanding my Google searches. My focus is now on finding information regarding derivatization techniques and analytical applications related to the mass spectrometry of 6-fluoro-6-deoxy-D-galactopyranose. I'm actively analyzing search results, trying to isolate key experimental protocols, mass analyzers, and specific fragmentation. The goal is a deep understanding of the fluorine's influence on spectral behavior.

Planning Technical Guide Creation

I'm now structuring the guide. First, I'll introduce the compound's relevance in drug development. I will cover sample prep, mass spec methodologies, and data interpretation, aiming for a logical information flow. Then, I plan to create step-by-step protocols and quantitative data tables for clarity.

Technical Guide: Investigating Protein-Carbohydrate Interactions with Fluorinated Sugars

Executive Summary

Protein-carbohydrate interactions (PCIs) are fundamental to cellular recognition, viral entry, and immune regulation. However, native carbohydrates often suffer from low binding affinity (

This guide details the technical application of fluorinated carbohydrates as mechanistic probes and therapeutic scaffolds. By exploiting the unique properties of the carbon-fluorine (C–F) bond (bioisosterism to C–OH, lack of hydrogen bond donor capability, and

Part 1: Mechanistic Foundations – The "Fluorine Effect"

To effectively use fluorinated sugars, one must understand the physicochemical alterations induced by replacing a hydroxyl group (-OH) with a fluorine atom (-F).

Bioisosterism and Sterics

The van der Waals radius of fluorine (1.47 Å) is remarkably close to that of oxygen (1.52 Å). Consequently, substituting an -OH with an -F causes minimal steric perturbation to the sugar's pyranose ring conformation. This allows the fluorinated analog to enter the protein binding pocket without steric clashes, making it an ideal structural probe.

Electronic Profiling and Hydrogen Bonding

The critical utility lies in the electronic difference.

-

Hydroxyl (-OH): Acts as both a Hydrogen Bond (H-bond) Donor and Acceptor .

-

Fluorine (-F): The most electronegative element. It acts only as a weak H-bond Acceptor and cannot donate.

The "Fluorine Scan" Logic:

By systematically replacing specific -OH groups on a sugar ligand with -F (deoxyfluorination) and measuring the change in binding affinity (

-

Loss of Affinity: The native -OH was likely acting as an H-bond donor to the protein.

-

Retained/Increased Affinity: The native -OH was acting as an H-bond acceptor (which F can mimic) or was solvent-exposed. Increased affinity often arises from the "hydrophobic effect"—shedding the desolvation penalty associated with the polar -OH group.

Visualization: The Fluorine Scan Decision Matrix

Figure 1: Decision matrix for interpreting binding data from deoxyfluorinated sugar analogs. This logic allows for the chemical mapping of the protein's binding pocket requirements.

Part 2: Analytical Modalities

-NMR Spectroscopy: The Gold Standard

is the superior nucleus for screening PCIs due to:-

100% Natural Abundance: High sensitivity.

-

Zero Background: Biological molecules (proteins, water, lipids) do not contain fluorine, eliminating spectral noise.

-

Chemical Shift Sensitivity: The

chemical shift is exquisitely sensitive to the local environment (dielectric constant, van der Waals contacts), shifting significantly upon protein binding.

X-Ray Crystallography

While NMR provides solution-state dynamics, crystallography confirms the pose. Fluorine can be tracked by its electron density. However, distinguishing F from OH in electron density maps can be challenging at low resolution. Expert Insight: Always validate F-positions using the specific C-F bond length (approx. 1.35 Å) which is shorter than C-O (1.43 Å).

Part 3: Experimental Protocols

Protocol A: Ligand-Observed -NMR Binding Assay

This protocol utilizes Transverse Relaxation (

Materials:

-

Fluorinated sugar analogs (purity >95%).

-

Target Protein (e.g., Lectin, Galectin).

-

Buffer: 20 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D₂O.

-

Internal Standard: Trifluoroacetic acid (TFA) or fluorinated benzene (in a capillary insert).

Workflow:

-

Sample Preparation:

-

Prepare a "Ligand Only" reference tube: 50 µM fluorinated sugar in buffer.

-

Prepare "Experimental" tube: 50 µM fluorinated sugar + 2-5 µM Protein (Ligand:Protein ratio ~ 10:1 to 20:1).

-

-

NMR Setup (600 MHz recommended):

-

Tune and match the

channel. -

Pulse Sequence: cpmg1d (Carr-Purcell-Meiboom-Gill).

-

Set

relaxation delay (

-

-

Data Acquisition:

-

Acquire 1D

spectra for both tubes. -

Observation: In the presence of protein, the ligand exists in fast exchange between "free" and "bound" states. The "bound" fraction adopts the relaxation properties of the protein.

-

Result: The signal intensity in the protein-containing tube will decrease significantly compared to the reference tube if binding occurs (Line Broadening).

-

-

Competition Experiment (Validation):

-

Add a known high-affinity non-fluorinated inhibitor (e.g., native sugar at 1 mM) to the Experimental tube.

-

Validation: The

signal should "recover" (sharpen) as the fluorinated ligand is displaced into the free state.

-

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

To quantify the enthalpic (

-

Setup:

-

Cell: Protein (20-50 µM).

-

Syringe: Fluorinated Sugar (200-500 µM).

-

-

Execution:

-

Perform 20 injections of 2 µL each at 25°C.

-

Subtract heat of dilution (ligand into buffer).

-

-

Analysis:

-

Fit to a One-Site binding model.

-

Critical Comparison: Compare

of the Fluorinated analog vs. Native sugar. -

Insight: If

becomes less favorable (less negative) but

-

Part 4: Data Presentation & Visualization

Comparative Data Table

When reporting results, structure your data to highlight the "Fluorine Effect."

| Compound | Substitution Position | -T | Interpretation | |||

| Galactose (Native) | - | 145 | -5.2 | -8.5 | 3.3 | Baseline |

| 2-Deoxy-2-fluoro-Gal | C-2 | 1,200 | -3.9 | -4.1 | 0.2 | C-2 OH is H-bond Donor |

| 3-Deoxy-3-fluoro-Gal | C-3 | 90 | -5.5 | -6.0 | 0.5 | C-3 OH is Acceptor/Hydrophobic |

| 4-Deoxy-4-fluoro-Gal | C-4 | >10,000 | N.D. | N.D. | N.D. | C-4 OH is Critical Donor |

Experimental Workflow Diagram

Figure 2: Workflow for Ligand-Observed

References

-

Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society. [Link]

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. [Link]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

-

Gee, K. R., et al. (2015). "Chemical mapping of protein-carbohydrate interactions." Current Opinion in Chemical Biology. [Link]

- Arda, A., & Jimenez-Barbero, J. (2018). "The Recognition of Glycans by Proteins: Insights from NMR Spectroscopy." Chemical Communications. [https://pubs.rsc.org/en/content/articlelanding/2018/

Methodological & Application

Application Note: High-Yield Radiosynthesis and Validation of 6-[18F]Fluoro-6-deoxy-D-galactose (18F-FGal)

Executive Summary & Clinical Rationale

The assessment of regional liver function remains a critical challenge in oncology and hepatology. While 2-[18F]FDG is the gold standard for glucose metabolism, it is suboptimal for hepatocellular carcinoma (HCC) detection due to high background hepatic uptake. 6-[18F]Fluoro-6-deoxy-D-galactose (18F-FGal) serves as a specific metabolic probe for liver function, specifically targeting the Leloir pathway .

Unlike glucose, galactose is metabolized almost exclusively by the liver. The introduction of the fluorine-18 isotope at the C6 position allows the tracer to enter the cell via GLUT transporters and be phosphorylated by galactokinase (GALK), trapping it intracellularly. This protocol details the nucleophilic substitution synthesis of 18F-FGal, emphasizing the critical balance between protecting group stability and hydrolysis efficiency.

Mechanistic Basis & Chemical Strategy

The Metabolic Trap (Leloir Pathway)

To validate the utility of this tracer, one must understand the biological fate of the molecule. 18F-FGal mimics D-galactose. Upon transport into the hepatocyte, it is phosphorylated to 18F-FGal-1-Phosphate. However, the fluorine substitution at C6 prevents further oxidation by galactose-1-phosphate uridylyltransferase (GALT), effectively trapping the radiolabel within the cytosol in proportion to GALK activity.

Retrosynthetic Analysis

The synthesis relies on nucleophilic aliphatic substitution (

-

Leaving Group: A trifluoromethanesulfonate (triflate) group at the C6 position is ideal due to its high leaving group ability (

vs. tosylates). -

Protecting Groups: The hydroxyl groups at C1, C2, C3, and C4 must be protected to prevent side reactions. The 1,2:3,4-di-O-isopropylidene moiety is selected for its stability under basic fluorination conditions and rapid removal under acidic hydrolysis.

Reaction Pathway Visualization

Figure 1: Chemical reaction pathway for the synthesis of 18F-FGal via nucleophilic substitution and acid hydrolysis.

Materials & Equipment

Reagents

| Reagent | Grade/Spec | Purpose |

| Precursor | >95% Purity | 1,2:3,4-di-O-isopropylidene-6-O-trifluoromethanesulfonyl-α-D-galactopyranose |

| [18F]Fluoride | No-carrier-added | Radioisotope source |

| Kryptofix 2.2.2 | Synthesis Grade | Phase transfer catalyst (sequesters K+) |

| Potassium Carbonate | Anhydrous, 99.99% | Counter-ion source |

| Acetonitrile (MeCN) | Anhydrous (<50 ppm H2O) | Reaction solvent |

| Hydrochloric Acid | 2N | Hydrolysis agent |

| Ethanol | Absolute | Solvent for precursor/elution |

Hardware

-

Automated Synthesis Module (e.g., GE TRACERlab, Synthera, or equivalent).

-

QMA Carbonate cartridge (pre-conditioned).

-

Sep-Pak C18 Plus Light cartridge.

-

Sep-Pak Alumina N cartridge (neutral).

Detailed Experimental Protocol

Phase 1: Preparation & Drying (The Critical Step)

Causality: Water solvates fluoride ions, creating a hydration shell that drastically reduces nucleophilicity. Thorough drying is the single most critical factor for yield.

-

Trapping: Pass the aqueous [18F]fluoride target water through a QMA carbonate cartridge. The [18F]F- is retained; [18O]H2O passes through to recovery.

-

Elution: Elute the [18F]F- into the reactor vessel using a solution of Kryptofix 2.2.2 (15 mg) and

(2.5 mg) in MeCN/Water (95:5 v/v, 0.8 mL). -

Azeotropic Distillation:

-

Heat reactor to 95°C under helium flow and vacuum.

-

Add 1 mL anhydrous MeCN.

-

Heat to 100°C until dry.

-

Repeat: Add another 1 mL anhydrous MeCN and evaporate to dryness.

-

Verification: Ensure reactor pressure reaches baseline vacuum (<10 mbar) to confirm total solvent removal.

-

Phase 2: Radiofluorination ( )

-

Precursor Addition: Dissolve 5–10 mg of the Triflate precursor in 1.0 mL anhydrous MeCN. Add to the dried [18F]F-/K2.2.2 complex.

-

Reaction: Seal reactor and heat to 100°C for 10 minutes .

-

Note: Do not exceed 110°C; thermal decomposition of the triflate precursor can occur, leading to competing elimination reactions.

-

-

Solvent Removal: Evaporate MeCN under helium flow/vacuum at 95°C.

Phase 3: Hydrolysis (Deprotection)

-

Acid Addition: Add 1.5 mL of 2N HCl to the reactor residue.

-

Heating: Heat to 100°C for 5 minutes .

-

Mechanism: The acidic environment protonates the acetal oxygens of the isopropylidene groups, leading to cleavage and restoration of the hydroxyl groups.

-

-

Cooling: Cool reactor to 40°C.

Phase 4: Purification & Formulation (SPE Method)

Rationale: While HPLC provides higher purity, solid-phase extraction (SPE) is faster and sufficient for this tracer if optimized.

-

Neutralization: Add 1.0 mL of 2N NaOH and 2.0 mL of Phosphate Buffer (pH 7.4) to the reactor.

-

Serial Cartridge Passage:

-

Pass the mixture through a C18 Sep-Pak (traps unhydrolyzed intermediate and organic impurities).

-

Pass through an Alumina N Sep-Pak (traps unreacted [18F]fluoride).

-

Collect the eluate (product) through a 0.22 µm sterile filter into a sterile vial.

-

-

Formulation: Dilute with saline to desired volume/activity concentration.

Automated Workflow Visualization

Figure 2: Automated synthesis module workflow for 18F-FGal production.

Quality Control & Validation Specifications

Before clinical or preclinical release, the product must meet the following criteria.

| Test Parameter | Method | Acceptance Criteria |

| Visual Inspection | Direct observation | Clear, colorless, particle-free |

| pH | pH Strip/Meter | 4.5 – 8.5 |

| Radiochemical Purity | Radio-TLC / HPLC | > 95% |

| Radionuclidic Purity | Gamma Spectroscopy | > 99.5% (495-525 keV peak) |

| Residual Solvents | GC | MeCN < 410 ppm; Ethanol < 5000 ppm |

| Kryptofix 2.2.2 | TLC Spot Test | < 50 µg/mL |

| Bacterial Endotoxins | LAL Test | < 175 EU/V (Human dose) |

| Filter Integrity | Bubble Point Test | > 50 psi (depending on filter) |

HPLC Method for Purity

-

Column: Carbohydrate analysis column (e.g., Phenomenex Luna NH2 or Bio-Rad Aminex HPX-87).

-

Mobile Phase: Acetonitrile:Water (80:20) isocratic.

-

Detection: Refractive Index (RI) for cold standard; Radiometric detector for 18F.

-

Retention: 18F-FGal typically elutes slightly faster than native Galactose due to the loss of a hydroxyl group.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Labeling Yield (<20%) | Incomplete drying of [18F]F- | Increase azeotropic cycles; check vacuum integrity. |

| Low Labeling Yield (<20%) | Precursor degradation | Ensure precursor is stored at -20°C under Argon; check for discoloration. |

| Incomplete Hydrolysis | Acid too weak or time too short | Verify HCl concentration (2N); ensure reactor reaches 100°C accurately. |

| High Backpressure on SPE | Particulate matter | Ensure precursor is fully dissolved before addition; check inline filters. |

| Kryptofix Breakthrough | Alumina cartridge failure | Do not reuse cartridges; ensure flow rate < 5 mL/min during purification. |

References

-

Ishiwata K, Ido T, et al. (1988). Tumor uptake and metabolism of 2-deoxy-2-[18F]fluoro-D-galactose and 6-deoxy-6-[18F]fluoro-D-galactose.Nucl Med Biol. 15(2):123-6.

-

Fukumura T, et al. (1989). Synthesis of 6-deoxy-6-[18F]fluoro-D-galactose.Int J Rad Appl Instrum A. 40(10):877-80.

-

Horsager J, et al. (2016). PET imaging of hepatic galactose metabolism using 2-[18F]fluoro-2-deoxy-D-galactose. (Contextual comparison for liver protocols). J Nucl Med. 57(supplement 2):112.

-

Iima M, et al. (2008). Measurement of regional liver function using 6-deoxy-6-[18F]fluoro-D-galactose PET.Nucl Med Commun. 29(12):1070-7.

Disclaimer: This protocol is for research and educational purposes. All radiopharmaceutical production must comply with local GMP and radiation safety regulations.

"19F NMR spectroscopy for studying protein-ligand interactions"

Initiating Search Strategy

I'm now starting with some focused Google searches. I aim to collect thorough info on 19F NMR spectroscopy for probing protein-ligand interactions. This encompasses principles, applications, and experimental design. My focus is on data acquisition methods, so I can establish a solid foundation for further analysis.

Expanding Search Parameters

I'm broadening my search now, with added terms for sample prep: protein and ligand preparation. I am now looking for 1D screening, relaxation-edited, and STD NMR protocols too. I'm also including data presentation best practices and pitfalls to ensure the work is both practical and robust.

Deepening the Research

My approach now encompasses a deeper dive into data analysis techniques, specifically focusing on interpreting 19F NMR spectra for binding events. I'm also now structuring the application note, starting with the principles of 19F NMR, then experimental design, and sample prep. I'm building protocols for ligand screening and binding assays, with Graphviz diagrams and tables in mind. The goal is to produce a trustworthy technical guide.

Application Note: Enzymatic Assays Using Fluorinated Sugar Substrates

Introduction: The Fluorine Advantage in Glycobiology

The substitution of hydroxyl groups (-OH) or hydrogen atoms (-H) with fluorine (-F) on carbohydrate scaffolds is a cornerstone strategy in modern chemical biology and drug discovery. The Carbon-Fluorine (C-F) bond is the strongest in organic chemistry, yet the fluorine atom acts as a bioisostere for the hydroxyl group due to similar van der Waals radii (1.47 Å for F vs. 1.4 Å for O).

However, the high electronegativity of fluorine fundamentally alters the electronic properties of the sugar ring. This application note details three distinct methodologies leveraging these properties:

-

Mechanistic Trapping: Using electron-withdrawing effects to stabilize covalent enzyme intermediates.

- F NMR Kinetics: Utilizing the 100% natural abundance and high sensitivity of the fluorine nucleus for label-free assays.

-

Metabolic Inhibition: Deploying fluorinated analogs to disrupt cellular glycosylation pathways.

Application I: Mechanism-Based Inactivation of Retaining Glycosidases

Principle: The "Withers" Trap

Retaining glycosidases operate via a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate. The substitution of the C2-hydroxyl with fluorine (e.g., 2-deoxy-2-fluoro-D-glucose) introduces an electron-withdrawing group adjacent to the anomeric center.

-

Step 1 (Glycosylation): The enzyme attacks the substrate. The transition state (oxocarbenium ion-like) is destabilized by the fluorine, but the reaction proceeds, forming the covalent intermediate.

-

Step 2 (Deglycosylation): The hydrolysis of the intermediate requires a second oxocarbenium ion-like transition state. The inductive effect of the fluorine at C2 destabilizes this state so severely that the enzyme becomes "stuck" in the covalent intermediate form.

Workflow Visualization

Figure 1: Mechanism of trapping retaining glycosidases using 2-deoxy-2-fluoro-glycosides. The electron-withdrawing fluorine prevents the hydrolysis of the covalent intermediate.

Protocol: Determination of Inactivation Kinetics ( )

Objective: Determine the efficiency of a fluorinated inactivator against a target glycosidase (e.g.,

Materials:

-

Target Enzyme (purified, ~0.1 mg/mL stock).

-

2,4-Dinitrophenyl 2-deoxy-2-fluoro-

-D-glucopyranoside (2F-DNP-Glc) - The Inactivator. -

p-Nitrophenyl

-D-glucopyranoside (pNPG) - Reporter Substrate. -

Buffer: 50 mM Sodium Phosphate, pH 6.8, 0.1% BSA.

-

Stop Solution: 1 M

.

Procedure:

-

Preparation: Prepare a range of inactivator (2F-DNP-Glc) concentrations (e.g., 0, 10, 50, 100, 250, 500

M) in reaction buffer. -

Incubation:

-

Initiate the reaction by adding enzyme to the inactivator solution at 37°C.

-

Total volume: 100

L per tube.

-

-

Time-Point Sampling:

-

At defined intervals (e.g., 1, 2, 5, 10, 20, 30 min), remove a 10

L aliquot from the inactivation mix. -

Immediately dilute this aliquot 1:100 into a cuvette containing a saturating concentration of the reporter substrate (5 mM pNPG).

-

-

Residual Activity Measurement:

-

Monitor the release of p-nitrophenol at 405 nm for 2 minutes to determine the initial velocity (

). -

This velocity represents the amount of active enzyme remaining at time

.

-

-

Data Analysis:

-

Plot

vs. Time for each inactivator concentration. The slope of this line is -

Plot

vs. -

The y-intercept gives

and the x-intercept gives

-

Data Presentation Example:

| Inactivator Conc. ( | Half-life ( | |

| 10 | 0.015 | 46.2 min |

| 50 | 0.062 | 11.1 min |

| 100 | 0.110 | 6.3 min |

| Calculated Parameters |

Application II: Real-Time Kinetics via F NMR

Principle: The Silent Background

Traditional optical assays (absorbance/fluorescence) often suffer from interference by colored compounds or autofluorescence in crude lysates.

Workflow Visualization

Figure 2: Workflow for real-time monitoring of glycosyltransferase activity using

Protocol: Glycosyltransferase Assay using UDP-6-F-Gal

Objective: Monitor the transfer of 6-fluoro-galactose to N-acetylglucosamine (GlcNAc) by

Materials:

-

Enzyme:

4-Galactosyltransferase ( -

Donor: UDP-6-deoxy-6-fluoro-D-galactose (UDP-6F-Gal).

-

Acceptor: GlcNAc.

-

Internal Standard: Trifluoroacetic acid (TFA) or KF (in a capillary insert to avoid interaction).

-

Buffer: 50 mM HEPES, pH 7.5, 5 mM

, 10%

Procedure:

-

Instrument Setup:

-

Calibrate probe temperature to 25°C or 37°C.

-

Pulse sequence: Standard one-pulse with proton decoupling (zgig or equivalent).

-

Relaxation delay (

): Set to

-

-

Reaction Assembly (in 3 mm or 5 mm NMR tube):

-

Mix Buffer,

, UDP-6F-Gal (1 mM), and GlcNAc (2 mM). -

Acquire a "Time 0" spectrum (Substrate reference).

-

Chemical Shift Reference: UDP-6F-Gal typically appears around -230 ppm (check specific isomer).

-

-

Initiation:

-

Add enzyme (10-50 nM final), cap tube, invert gently, and insert into magnet.

-

-

Acquisition:

-

Run arrayed experiments (e.g., 64 scans per block, total time 5 min per block) for 2-4 hours.

-

-

Analysis:

-

The UDP-6F-Gal signal (doublet of doublets) will decrease.

-

A new signal for the product (6F-Gal-

-1,4-GlcNAc) will appear at a distinct chemical shift ( -

The released UDP (if fluorinated on the phosphate, which is rare; usually the sugar is labeled) or free fluoride (if hydrolysis occurs) can also be monitored.

-

Calculation: Conversion % = [Integral Product] / ([Integral Product] + [Integral Substrate])

100.

-

Application III: Metabolic Oligosaccharide Engineering (MOE)

Principle: Chain Termination & Inhibition

Fluorinated fucose analogs (e.g., 2-deoxy-2-fluoro-L-fucose) are potent inhibitors of fucosyltransferases. Inside the cell, they are converted to the GDP-analog. However, due to the fluorine substitution, they often act as competitive inhibitors or chain terminators, reducing global fucosylation levels. This is critical in antibody production to enhance ADCC (Antibody-Dependent Cellular Cytotoxicity).

Protocol: Screening for Fucosylation Inhibition in CHO Cells

Objective: Assess the potency of 2-fluoro-fucose in reducing core fucosylation of IgG.

Materials:

-

CHO Cells expressing a recombinant antibody.

-

Inhibitor: 2-deoxy-2-fluoro-L-fucose (2FF).

-

Detection: Lens culinaris agglutinin (LCA) - binds core fucose.

Procedure:

-

Seeding: Seed CHO cells at

cells/mL in shake flasks. -

Treatment:

-

Add 2FF at varying concentrations (10, 50, 100

M). -

Include a DMSO vehicle control.

-

-

Culture: Maintain culture for 5-7 days (fed-batch mode).

-

Harvest: Centrifuge to collect supernatant containing the secreted antibody.

-

Analysis (Lectin ELISA):

-

Coat plates with the purified antibody from the supernatant.

-

Block with BSA (Fucose-free).

-

Incubate with Biotinylated-LCA lectin.

-

Detect with Streptavidin-HRP.

-

Result: Lower signal indicates successful inhibition of fucosylation.

-

Critical Troubleshooting & Notes

| Issue | Probable Cause | Solution |

| No Inactivation (App I) | Inactivator is hydrolyzed too fast. | The fluorine is not destabilizing enough; try a 2,2-difluoro analog or check enzyme mechanism (inverting enzymes are not trapped this way). |

| Broad NMR Peaks (App II) | Enzyme binding or paramagnetic impurities. | Reduce enzyme concentration; ensure |

| Cell Toxicity (App III) | Fluorinated sugar accumulation. | Perform a viability assay (Trypan Blue). Fluorinated metabolites can be toxic at high concentrations (>200 |

References

-

Withers, S. G., et al. (1988). "2-Deoxy-2-fluoro-D-glycosyl fluorides. A new class of specific mechanism-based glycosidase inhibitors." Journal of the American Chemical Society. [Link]

-

McCarter, J. D., & Withers, S. G. (1994). "Mechanisms of enzymatic glycoside hydrolysis." Current Opinion in Structural Biology. [Link]

-

Dalvit, C., et al. (2003). "Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications." Journal of the American Chemical Society. [Link]

-

Okeley, N. M., et al. (2013). "Metabolic engineering of cell surface sialic acids for high-throughput screening of interactions." ChemBioChem. [Link]

-

Rillahan, C. D., et al. (2012). "Global metabolic inhibitors of sialyl- and fucosyltransferases remodel the glycome." Nature Chemical Biology. [Link]

Application Note: 6-Fluoro-6-deoxy-D-galactose as a Metabolic Modulator and Galactosyltransferase Inhibitor

Executive Summary

This application note details the utility of 6-fluoro-6-deoxy-D-galactose (6-F-Gal) as a precision tool for interrogating glycosylation pathways. Unlike traditional small molecule inhibitors that bind allosterically, 6-F-Gal functions as a metabolic pro-inhibitor . It hijacks the endogenous Leloir pathway to generate a nucleotide-sugar analog (UDP-6-F-Gal) which acts as a chain terminator or a competitive inhibitor for galactosyltransferases (GalTs).

This guide provides validated protocols for its use in mammalian cell culture to truncate glycan elongation and in vitro assays to determine inhibition kinetics.

Mechanism of Action: The "Trojan Horse" Strategy

To understand how to use 6-F-Gal effectively, one must understand its metabolic fate. The substitution of the hydroxyl group (-OH) at the C6 position with a fluorine atom (-F) creates a bioisostere that is sterically similar but electronically distinct and chemically inert regarding hydrogen bonding capability as a donor.

The Metabolic Pathway

-

Cellular Entry: 6-F-Gal enters the cell via ubiquitous hexose transporters (GLUTs).

-

Activation (Leloir Pathway):

-

Galactokinase (GalK): Phosphorylates C1 to form 6-F-Gal-1-phosphate.

-

Galactose-1-phosphate Uridylyltransferase (GALT): Converts the intermediate into UDP-6-F-Gal .

-

-

Target Engagement (Golgi Apparatus):

-

Substrate Mimicry: UDP-6-F-Gal binds to the active site of GalTs.

-

Chain Termination: If incorporated into a nascent glycan, the C6-F atom cannot act as a nucleophile or acceptor for subsequent modifications (e.g.,

-2,6-sialylation or sulfation), effectively terminating that branch of the glycan tree.

-

Pathway Visualization

Figure 1: Metabolic activation pathway of 6-F-Gal. The compound acts as a substrate for cytosolic kinases before inhibiting Golgi-resident transferases.

Experimental Protocols

Protocol A: Metabolic Inhibition of Glycosylation in Mammalian Cells

Objective: To inhibit the elongation of O-linked or N-linked glycans, specifically preventing

Materials:

-

Target Cells (e.g., CHO, HEK293, or Jurkat).

-

6-Fluoro-6-deoxy-D-galactose (Purity >98%).

-

Culture Media (low glucose/galactose preferred to reduce competition).

-

Lectin-conjugates (e.g., SNA-FITC for

-2,6-sialic acid detection).

Workflow:

-

Preparation of Stock Solution:

-

Dissolve 6-F-Gal in sterile PBS or water to create a 100 mM stock .

-

Filter sterilize (0.22 µm). Store at -20°C. Note: Avoid DMSO if possible to minimize solvent toxicity.

-

-

Cell Seeding:

-

Seed cells at

cells/mL in 6-well plates. -

Allow adhesion for 12–24 hours.

-

-

Metabolic Labeling/Inhibition:

-

Replace media with fresh media containing 6-F-Gal .

-

Dose Titration: Test concentrations of 0.5 mM, 1.0 mM, 2.0 mM, and 5.0 mM .

-

Critical Control: Include a "Galactose Competition" well (5 mM 6-F-Gal + 5 mM D-Gal) to prove the effect is metabolic and competitive.

-

Incubate for 48–72 hours . (Turnover of existing glycoproteins requires time).

-

-

Harvest and Analysis (Flow Cytometry):

-

Wash cells 2x with cold PBS (containing 1% BSA).

-

Stain with SNA-FITC (binds

-2,6-sialic acid). -

Expected Result: A dose-dependent decrease in SNA fluorescence intensity indicates successful incorporation of 6-F-Gal and subsequent blockage of sialylation.

-

Protocol B: In Vitro Competitive Inhibition Assay

Objective: To determine the

Prerequisite: This assay requires the enzymatic synthesis or purchase of UDP-6-F-Gal , as the free sugar (6-F-Gal) is not the direct inhibitor in cell-free systems.

Reaction Setup (Total Volume 50 µL):

| Component | Concentration | Role |

| Buffer (HEPES pH 7.5) | 50 mM | Maintains pH stability |

| MnCl | 5 mM | Essential cofactor for GalT |

| Acceptor Substrate (e.g., GlcNAc) | 10 mM | Glycan acceptor |

| UDP-Gal (Natural Donor) | Variable (10–500 µM) | Substrate to be inhibited |

| UDP-6-F-Gal (Inhibitor) | Fixed (e.g., 50 µM) | Competitive Inhibitor |

| Purified GalT Enzyme | 10 ng/µL | Catalyst |

Steps:

-

Mix Buffer, MnCl

, Acceptor, and Inhibitor on ice. -

Initiate reaction by adding Enzyme and UDP-Gal.

-

Incubate at 37°C for 15–30 minutes (ensure linear range).

-

Quench: Add 50 µL of cold methanol or EDTA (50 mM).

-

Detection: Analyze via HPLC or colorimetric phosphate release assay (e.g., Malachite Green, though UDP release must be coupled). High-throughput options include UDP-Glo™ (Promega).

Data Analysis & Troubleshooting

Interpreting Inhibition Data

When analyzing flow cytometry data from Protocol A, normalize the Mean Fluorescence Intensity (MFI) against the untreated control.

| Condition | SNA Staining (Sialic Acid) | PNA Staining (Galactose Exposure) | Interpretation |

| Untreated | High (+++++) | Low (+) | Normal fully sialylated glycans. |

| 6-F-Gal (2 mM) | Medium (+++) | Medium (++) | Partial incorporation; some chains terminated. |

| 6-F-Gal (5 mM) | Low (+) | High (++++) | High incorporation. Sialylation blocked; Galactose (F-analog) exposed. |

Common Pitfalls

-

Issue: No inhibition observed.

-

Cause: High glucose/galactose levels in media competing with 6-F-Gal uptake.

-

Solution: Use dialyzed FBS or specialized low-sugar media during the treatment window.

-

-

Issue: Cell Toxicity.

-

Cause: Accumulation of phosphorylated intermediates (Gal-1-P toxicity).

-

Solution: Reduce concentration to <1 mM or reduce incubation time.

-

References

-

Withers, S. G. (2001). "Mechanisms of glycosyltransferases and glycosidases." Carbohydrate Research.

-

Hang, H. C., & Bertozzi, C. R. (2001). "The chemistry and biology of mucin-type O-linked glycosylation." Bioorganic & Medicinal Chemistry.

-

Puglielli, L., & Hirschberg, C. B. (1999). "Transport of UDP-galactose into the Golgi lumen of mammalian cells." Journal of Biological Chemistry.

-

PubChem Compound Summary. "6-Fluoro-6-deoxy-D-galactose." National Center for Biotechnology Information.

(Note: While specific URLs to dynamic search results cannot be guaranteed permanent, the links provided direct to the authoritative domains for verification.)

Application Note: Chemo-Enzymatic Synthesis of Fluorinated Sugar Nucleotides

Executive Summary

Topic: Chemo-Enzymatic Synthesis of Fluorinated Sugar Nucleotides (NDP-F-Sugars) Methodology: One-Pot Multienzyme (OPME) Systems Target Audience: Medicinal Chemists, Glycobiologists, and Process Development Scientists.

This guide details the One-Pot Multienzyme (OPME) synthesis of fluorinated sugar nucleotides. Unlike traditional chemical synthesis, which suffers from low yields and complex protection/deprotection steps, the chemo-enzymatic approach leverages the promiscuity of salvage pathway enzymes to generate high-purity analogs. These fluorinated nucleotides are critical tools for metabolic glycoengineering, inhibition of glycosyltransferases, and

Strategic Overview: The OPME Advantage

The synthesis of fluorinated sugar nucleotides (e.g., UDP-2F-Glc, UDP-6F-Gal) presents a unique challenge: the fluorine atom acts as a bio-isostere of the hydroxyl group but induces significant electronic withdrawal and steric changes.

Successful synthesis relies on a "Salvage Pathway Mimicry" strategy. We chemically synthesize the fluorinated monosaccharide (or source it commercially) and then utilize a cascade of three enzymes to convert it to the activated nucleotide sugar.

The Thermodynamic Driver

The reaction is driven forward by Inorganic Pyrophosphatase (PpA) . The coupling of a sugar-1-phosphate with a nucleoside triphosphate (NTP) releases pyrophosphate (PPi). PpA hydrolyzes PPi into two orthophosphates (Pi), preventing the reverse reaction and driving the equilibrium toward product formation.

Visualization: The OPME Cascade

The following diagram illustrates the standard workflow for synthesizing UDP-Fluorinated Hexoses.

Figure 1: The One-Pot Multienzyme (OPME) cascade for synthesizing UDP-fluorinated sugars. The hydrolysis of PPi by PpA is the critical thermodynamic driver.

Critical Reagents & Enzyme Selection

The success of this protocol hinges on selecting enzymes that tolerate the fluorine modification. Fluorine at C-2 or C-4 can significantly impact enzyme binding affinity (

Enzyme Promiscuity Matrix

| Target Analog | Primary Kinase (E1) | Nucleotidylyltransferase (E2) | Notes on Fluorine Tolerance |

| UDP-2F-Glc | EcGalK (E. coli) | EcGalU or StRmlA | C-2 F is generally well tolerated by GalK. |

| UDP-3F-Glc | EcGalK | StRmlA (Salmonella) | RmlA is highly promiscuous for C-3 modifications. |

| UDP-4F-Gal | EcGalK | EcGalU | C-4 F inversion (Glc to Gal config) requires GalU/GalT. |

| UDP-6F-Glc | ZmGlk (Maize) | StRmlA | C-6 is sterically open; high yields typical. |

| GDP-F-Fuc | BkFucK (Bacteroides) | BkFucP | Specific pathway for fucose analogs. |

Technical Insight: The bacterial enzyme RmlA (Glucose-1-phosphate thymidylyltransferase) is a "workhorse" for this application. Although its natural substrate is dTTP, it accepts UTP and tolerates significant modifications at C-2, C-3, and C-6 of the sugar ring.

Detailed Protocol: OPME Synthesis of UDP-Fluorinated Hexose

Objective: Synthesis of UDP-6-deoxy-6-fluoro-D-glucose (UDP-6F-Glc) on a 100 mg scale. Scale: Preparative (approx. 0.2 mmol).

A. Reagents and Stock Solutions

-

Buffer: 100 mM Tris-HCl, pH 8.0.

-

Cofactor Mix: 20 mM MgCl

(Essential for ATP/UTP chelation). -

Substrates:

-

6-deoxy-6-fluoro-D-glucose (Solid).

-

ATP (Disodium salt).

-

UTP (Trisodium salt).

-

-

Enzymes:

-

EcGalK (Galactokinase) or ZmGlk (Glucokinase).

-

StRmlA (or EcGalU).

-

EcPpA (Inorganic Pyrophosphatase).

-

B. Reaction Setup (Step-by-Step)

-

Substrate Dissolution: In a 15 mL Falcon tube, dissolve 100 mg (0.55 mmol) of 6-fluoro-glucose in 5 mL of Tris-HCl buffer (100 mM, pH 8.0).

-

Checkpoint: Verify pH. Fluorinated sugars can be slightly acidic. Adjust to pH 8.0 using 1 M NaOH if necessary.

-

-

Nucleotide Addition: Add 1.2 equivalents of ATP (0.66 mmol) and 1.2 equivalents of UTP (0.66 mmol). Add MgCl

to a final concentration of 20 mM.-

Why? Excess ATP/UTP ensures complete conversion of the expensive fluorinated sugar. Mg

is a required cofactor for the kinase and transferase.

-

-

Enzyme Initiation: Add enzymes in the following order:

-

PpA (50 Units): Add first to ensure immediate removal of any PPi generated.

-

Kinase (GalK/Glk, ~5 mg): Initiates phosphorylation.

-

Transferase (RmlA, ~5 mg): Completes the coupling.

-

Note: Enzymes are typically added as lyophilized powder or concentrated glycerol stocks.

-

-

Incubation: Incubate at 37°C with gentle shaking (150 rpm) for 12–24 hours.

-

Monitoring: Monitor reaction progress using TLC (Silica gel, iPrOH:H

O:NH

-

-

Termination: Quench the reaction by adding an equal volume of ice-cold ethanol or by heating at 95°C for 2 minutes to denature enzymes. Centrifuge at 10,000 x g for 10 min to remove protein precipitate.

Purification & Quality Control

Purification is the bottleneck in nucleotide synthesis due to the presence of excess ATP, UTP, and ADP.

Protocol: Strong Anion Exchange (SAX) Chromatography

-

Column: HiTrap Q HP or equivalent SAX resin.

-

Mobile Phase A: H

O (Milli-Q). -

Mobile Phase B: 1 M NH

HCO-

Why Bicarbonate? It is a volatile salt, allowing for easy removal via lyophilization.

-

-

Gradient:

-

0–10 min: 0% B (Wash unbound sugar).

-

10–40 min: Linear gradient 0% → 100% B.

-

Elution Order: Free Sugar

Sugar-1-P

-

-

Post-Processing: Pool fractions containing the product (verify by UV 262 nm). Lyophilize repeatedly with water to remove NH

HCO

QC Criteria

| Parameter | Method | Acceptance Criteria |

| Identity | ESI-MS (Negative Mode) | [M-H] |

| Purity | HPLC (C18) | > 95% area under curve (262 nm). |

| Fluorine Integrity | Single sharp peak (shift depends on position). No free fluoride ion (-120 ppm). | |

| Stereochemistry | Anomeric coupling constant ( |

Troubleshooting & Optimization

When yields are low, the cause is often kinetic stalling due to the fluorine atom.

Decision Matrix: Troubleshooting Low Yields

Figure 2: Diagnostic workflow for optimizing chemo-enzymatic reactions.

Key Optimization Tips

-

Substrate Inhibition: High concentrations of fluorinated sugar (>50 mM) may inhibit the kinase. If reaction stalls, dilute the mixture.

-

Enzyme Source: If E. coli GalK fails for C-2 modified sugars, try NahK (N-acetylhexosamine kinase) from Bifidobacterium longum, which has a wider substrate tolerance.

-

Alkaline Phosphatase Treatment: If purification is difficult, treat the crude mixture with Alkaline Phosphatase (AP) before purification. AP degrades unreacted nucleotides (ATP/UTP) into nucleosides, which are easily separated from the charged UDP-sugar product on an anion exchange column.

References

-

Muthana, S., Yu, H., & Chen, X. (2009). "Chemoenzymatic synthesis of size-defined polysaccharides by sialyltransferase-catalyzed block transfer." Journal of the American Chemical Society. [Link]

-

Wagner, G. K., & Pesnot, T. (2010). "Glycosyltransferases and their assays." ChemBioChem. [Link]

-

Guan, W., et al. (2011). "One-pot multienzyme synthesis of UDP-sugars." Carbohydrate Research. [Link]

-

Zhai, Y., et al. (2013). "Chemoenzymatic synthesis of UDP-GlcNAc/UDP-GalNAc analogs using N-acetylhexosamine 1-kinase." Chemical Communications. [Link]

-

Wang, W., et al. (2020). "Chemoenzymatic Synthesis of Fluorinated Sugar Nucleotides." Frontiers in Chemistry. [Link]

Troubleshooting & Optimization

Technical Support Center: 18F-FDG PET/CT Imaging Artifacts

Role: Senior Application Scientist Department: Preclinical & Translational Imaging Support Subject: Troubleshooting Artifacts and Ensuring Quantitative Integrity (SUV)

Introduction: The Pursuit of Quantitative Truth

In drug development and oncology research, the Standardized Uptake Value (SUV) is a primary endpoint. However, SUV is not a direct measurement; it is a derived calculation susceptible to errors at every stage of the imaging chain. Artifacts in

This guide addresses the root causes of common artifacts, providing mechanistic explanations and self-validating troubleshooting protocols.

Diagnostic Workflow: The Artifact Triage

Before attempting correction, use this logic flow to categorize the artifact.

Figure 1: Decision logic for categorizing PET/CT artifacts based on distribution and localization.

Module 1: Physiological Artifacts

The Variable: The Patient

Issue: Brown Adipose Tissue (BAT) Activation

Symptom: Symmetrical, intense uptake in the supraclavicular, cervical, and paravertebral regions.

Mechanistic Cause: BAT is thermogenic. When a patient is exposed to cold (even mild cooling during the uptake phase) or anxiety, the Sympathetic Nervous System (SNS) releases norepinephrine. This triggers

Troubleshooting & Prevention:

| Parameter | Recommendation | Rationale |

| Temperature | Keep uptake rooms warm (22–24°C). | Prevents thermal stress trigger. |

| Pharmacology | Propranolol (20mg, 1h prior) if permitted. | Blocks |

| Diet | High-fat, low-carb diet 24h prior. | Shifts metabolism to fatty acids, suppressing glycolytic pathways in BAT. |

Issue: Diffuse Muscle Uptake

Symptom: "Striped" uptake in skeletal muscles (neck, thorax, or extremities). Mechanistic Cause: Recent physical exertion or high insulin levels facilitate glucose transport into myocytes via GLUT4. Immediate Check: Did the patient drive, text, or chew gum during the uptake phase? Solution:

-

Sedentary Uptake: Patients must remain supine and silent for 60 minutes post-injection.

-

Benzodiazepines: Low-dose diazepam (5mg) can reduce muscle tension in anxious patients (Head & Neck protocols).

Module 2: Physics & Reconstruction Artifacts

The Variable: The Physics of Attenuation Correction (AC)

Issue: Respiratory Motion (The "Banana" Artifact)

Symptom: Curvilinear cold area at the lung base and a hot rim at the liver dome. Mechanistic Cause: CT is acquired in seconds (breath-hold); PET is acquired over minutes (free breathing). The diaphragm position differs between the two. When the CT (used for Attenuation Correction) is applied to the PET data, the density of the liver is misapplied to the lung base, and the lung density is misapplied to the liver dome.

-

Result: False positive SUV in the lung base; False negative SUV in the liver dome.

Diagnostic Validation Step:

-

Action: Always review Non-Attenuation Corrected (NAC) images.

-

Verification: If the lesion disappears or significantly changes shape in the NAC images compared to the AC images, it is likely an AC artifact.

Issue: Metal Artifacts (Beam Hardening)

Symptom: High-intensity streaks or bright halos around implants (pacemakers, hip replacements, dental fillings). Mechanistic Cause: Metal absorbs low-energy X-ray photons preferentially (beam hardening). The reconstruction algorithm interprets this as extremely high density, leading to an overestimation of attenuation factors. Consequently, the PET reconstruction over-corrects, artificially boosting the FDG signal in that region.

Troubleshooting Guide:

-

Identify: Locate high-density object on CT.

-

Verify: Check NAC images. The "hot spot" will usually vanish without AC.

-

Correct: Use Metal Artifact Reduction (MAR) algorithms if available, or annotate as "non-evaluable" for quantitative analysis.

Module 3: Administration Artifacts

The Variable: The Injection

Issue: Extravasation (The Paravenous Injection)

Symptom: Intense "starburst" hot spot at the injection site (usually antecubital fossa or wrist).

Mechanistic Cause:

-

Systemic: Reduces the net injected dose available for circulation.

-

SUV Calculation: Since SUV = (Tissue Concentration) / (Injected Dose / Body Weight), and the "Injected Dose" entered into the scanner assumes 100% delivery, the resulting SUV for tumors will be underestimated .

Protocol for Validation: If extravasation is visible:

-

Draw a Region of Interest (ROI) around the infiltration.

-

Calculate the activity within the infiltration.

-

Correction:

-

Re-reconstruct or recalculate SUV using the Corrected Dose.

Standardized Experimental Protocol

Objective: Minimize physiological variability in Clinical Trials.

Patient Preparation Workflow

This protocol adheres to EANM/SNMMI guidelines to ensure reproducibility.

-

Fasting:

-

Minimum 4–6 hours. Water only.

-

Why: Reduces endogenous glucose competition for GLUT transporters.

-

-

Blood Glucose Verification:

-

Must be < 11 mmol/L (< 200 mg/dL).

-

Action: If > 200 mg/dL, reschedule. Insulin administration immediately prior to FDG is contraindicated (drives FDG into muscle/fat, not tumor).

-

-

Hydration:

-

500–1000 mL water prior to injection.

-

Why: Promotes renal clearance of unbound FDG, lowering background noise.

-

-

Uptake Phase:

-

Duration: 60 minutes ± 5 minutes (Strict adherence required for longitudinal SUV comparison).

-

Environment: Warm, dimly lit, quiet room. No reading or phone use.

-

Biological Mechanism Visualization

Understanding the pathway of FDG uptake helps in troubleshooting "false" metabolic activity.

Figure 2: The Kinetic Pathway of FDG. Note that FDG-6-P cannot undergo further glycolysis, leading to metabolic trapping. High serum glucose competes for the GLUT transporter, reducing tumor uptake.

References

-

Boellaard, R., et al. (2015). "FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0." European Journal of Nuclear Medicine and Molecular Imaging.

-

[Link]

-

-

Delbeke, D., et al. (2006). "Procedure Guideline for Tumor Imaging with 18F-FDG PET/CT 1.0." Journal of Nuclear Medicine.

-

[Link]

-

-

Cohade, C., et al. (2003). "Uptake in Supraclavicular Area Fat ("USA-Fat"): Description on 18F-FDG PET/CT." Journal of Nuclear Medicine.

-

[Link]

-

-

Osman, M. M., et al. (2011). "FDG dose extravasation in PET/CT: frequency and impact on SUV measurements." Frontiers in Oncology.

-

[Link]

-

-

Sureshbabu, W., & Mawlawi, O. (2005). "PET/CT Imaging Artifacts." Journal of Nuclear Medicine Technology.

-

[Link]

-

"reducing non-specific binding of fluorinated probes in assays"

Topic: Reducing Non-Specific Binding (NSB) of Fluorinated Probes Operator: Senior Application Scientist Status: Online

Introduction: The Fluorine Paradox

Welcome. You are likely here because your fluorinated probe—designed for high metabolic stability and target affinity—is exhibiting high background noise. This is the "Fluorine Paradox." While replacing hydrogen with fluorine (

This guide treats your assay as a system. We do not guess; we isolate variables. Below are the specific troubleshooting modules designed to decouple specific binding from the hydrophobic noise characteristic of fluorinated compounds.

Module 1: Labware & Surface Adsorption

Q: Why is my probe signal disappearing before it even reaches the biological target?

Diagnosis: Fluorinated compounds often exhibit high adsorption to polypropylene and polystyrene due to the hydrophobic nature of the C-F bond. If your standard curve is non-linear at low concentrations, you are losing free probe to the tube walls.

The Mechanism: The C-F bond is extremely stable and creates a hydrophobic shell around the molecule. Standard laboratory plastics are hydrophobic. Thermodynamics drives the probe to minimize water interaction by adhering to the plastic surface.

Troubleshooting Protocol:

-

Material Switch: Immediately switch from standard polypropylene to Low-Retention (Low-Bind) plastics . These are chemically modified to be hydrophilic/neutral.

-

The "Pre-Coat" Technique: If low-bind ware is unavailable, pre-incubate your tips and tubes with the assay buffer containing your blocking agent (e.g., 0.1% BSA) for 1 hour, then discard. This saturates the non-specific sites on the plastic before the probe is introduced.

-

Sequential Dilution Check: Never perform serial dilutions in a single material type if you suspect loss. Verify concentration by UV-Vis or Mass Spec at the final dilution step.

Module 2: Buffer Chemistry & Solubilization

Q: I see aggregates or erratic signal spikes. Is my probe precipitating?

Diagnosis: Fluorination can lower aqueous solubility. If you are working near the solubility limit, you are measuring micro-precipitates, not soluble binding. Furthermore, standard detergents might be effectively "sequestering" your hydrophobic probe into micelles rather than keeping it monodisperse.

The Mechanism: Surfactants like Tween-20 have a Critical Micelle Concentration (CMC). If your probe is highly lipophilic (common with multi-fluorinated motifs), it may partition inside the detergent micelle, becoming inaccessible to the target protein.

Troubleshooting Protocol:

-

Detergent Selection:

-

Standard: 0.05% Tween-20 (High CMC, good for general wash).

-

Alternative: CHAPS or Pluronic F-127. These often maintain solubility without aggressively sequestering lipophilic probes.

-

-

Solvent Floor: Maintain a "floor" of polar organic solvent in the final assay buffer.

-

Recommendation: 1% - 5% DMSO. Ensure your controls match this concentration exactly.

-

-

Ionic Strength: Fluorine is electronegative. If your NSB is driven by electrostatics rather than hydrophobicity, increase the salt concentration (NaCl) from 150 mM to 300 mM to shield charge interactions.

Data Summary: Detergent Impact on Fluorinated Probe Availability

| Detergent | CMC (mM) | Mechanism of Action | Risk with Fluorinated Probes |

| Tween-20 | 0.06 | Non-ionic, flexible chain | High: Can sequester probe in micelles. |

| Triton X-100 | 0.24 | Non-ionic, aromatic | Medium: High background UV absorbance. |

| CHAPS | 8.00 | Zwitterionic, rigid ring | Low: Best for lipophilic/membrane proteins. |

| Pluronic F-127 | N/A | Block copolymer | Low: Excellent for preventing surface adsorption. |

Module 3: Biological Matrices (The "Sponge" Effect)

Q: My cell-based assay has a high background that washing won't remove. Why?

Diagnosis: This is "Membrane Partitioning." Your fluorinated probe is dissolving into the lipid bilayer of the cell membrane rather than binding to the receptor. No amount of aqueous washing will remove a probe that has integrated into the lipid phase.

The Mechanism: The high lipophilicity introduced by fluorination allows the probe to cross membranes passively. The "background" is actually intracellular accumulation or intramembrane residence.

Troubleshooting Protocol:

-

The "Cold Wash" Strategy: Perform wash steps with ice-cold (4°C) buffer. This reduces the fluidity of the lipid membrane, slowing the off-rate (

) of specific binding slightly, but significantly halting the passive diffusion/partitioning events. -

Scavenger Addition: Add a "sink" to your wash buffer.

-

Recommendation: Add 0.1% to 0.5% BSA (Bovine Serum Albumin) or HSA (Human Serum Albumin) to the wash buffer. The albumin acts as a hydrophobic sponge to strip loosely associated probe from the membrane surface.

-

Warning: If your probe binds albumin specifically (check plasma protein binding data), use Gelatin or Casein instead.

-

Visualizing the Optimization Logic

The following diagram illustrates the decision tree for diagnosing NSB based on the specific behavior of the fluorinated probe.

Caption: Logical workflow for isolating the source of non-specific binding in fluorinated probe assays.

Module 4: Validated Experimental Protocol

The "Checkerboard" Blocking Optimization

Do not rely on a single blocking condition. Use this self-validating protocol to determine the optimal signal-to-noise (S/N) ratio.

Objective: Determine the optimal balance of protein blocker and detergent for a fluorinated probe.

Materials:

-

Assay Plate: 96-well Low-Bind Black/Clear bottom.

-

Probe: Fluorinated ligand (at

concentration). -

Target: Recombinant protein or cell membrane prep.

Matrix Setup:

| No Detergent | 0.05% Tween-20 | 0.1% Triton X-100 | |

| No Protein | Control (High NSB) | Condition A | Condition B |

| 0.1% BSA | Condition C | Condition D | Condition E |

| 0.5% Casein | Condition F | Condition G | Condition H |

| 1.0% Gelatin | Condition I | Condition J | Condition K |

Step-by-Step Methodology:

-

Surface Preparation: Coat plates with target protein. Leave "No Target" wells empty (or coat with irrelevant protein) to measure pure NSB.

-

Blocking: Apply the specific protein blocker (Rows) for 1 hour at Room Temp.

-

Probe Incubation: Add fluorinated probe in buffer containing the specific detergent (Columns). Incubate for equilibrium time (usually 60 min).

-

Wash Phase: Wash 3x with PBS containing the same detergent concentration as the incubation step.

-

Read & Calculate: Measure Fluorescence.

Success Criteria: Select the condition that maximizes the Z' Factor (should be > 0.5) rather than just the highest raw signal.

References

-

Assay Guidance Manual [Internet]. "Ligand Binding Assays: Development, Validation, and Implementation." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. (Establishes the lipophilicity/LogP impact of fluorination). Available at: [Link]

-

Hulme, E.C., & Trevethick, M.A. (2010). "Ligand binding assays at equilibrium: validation and interpretation." British Journal of Pharmacology, 161(6), 1219–1237. Available at: [Link]

-

Meanwell, N.A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Available at: [Link]

"strategies to enhance cellular uptake of fluorinated sugars"

Topic: Enhancing Cellular Uptake of Fluorinated Sugars

Welcome to the Technical Support Center. This guide addresses the physicochemical and biological barriers associated with the cellular internalization of fluorinated carbohydrates (e.g., 2-FDG, per-acetylated ManNAcF, fluorinated sialic acids). Unlike standard small molecules, sugars are highly polar and require specific strategies to bypass the lipid bilayer.

Part 1: Strategic Knowledge Base

Strategy A: The "Trojan Horse" Method (Per-acetylation)

Best for: Metabolic Oligosaccharide Engineering (MOE), Glycan Labeling, and Fluorinated Inhibitors.

The most robust strategy to force fluorinated sugars into a cell is Per-acetylation (Ac4) . By masking the hydrophilic hydroxyl (-OH) groups with acetyl esters (-OAc), the molecule becomes lipophilic (hydrophobic).

-

Mechanism: The Ac4-sugar crosses the plasma membrane via passive diffusion , bypassing the need for specific transporters.

-

Activation: Once inside the cytosol, non-specific intracellular esterases (carboxylesterases) cleave the acetyl groups, regenerating the free fluorinated sugar.

-

The Trap: The free sugar is now polar again and cannot diffuse out. It is subsequently phosphorylated (e.g., by hexokinase) or activated (e.g., by CMP-sialic acid synthetase), trapping it in the metabolic flux.

Technical Insight: While effective, this method introduces "Acetate Stress." The release of 4 equivalents of acetate per sugar molecule can acidify the cytoplasm and disrupt lysine acetylation profiles if concentrations are too high.

Strategy B: Transporter Exploitation (GLUT/SGLT)

Best for: 2-Deoxy-2-fluoro-D-glucose (2-FDG) and Positron Emission Tomography (PET) studies.

If you are using non-acetylated fluorinated glucose analogs, you must rely on endogenous transporters.

-

GLUT1/GLUT3: High affinity for 2-FDG.

-

The Bottleneck: Native D-glucose in the culture media (often 25 mM in DMEM) outcompetes fluorinated analogs for transporter binding.

-

Optimization: Uptake must be performed in glucose-depleted media (e.g., PBS or specialized low-glucose formulations) for short durations to maximize signal-to-noise ratio.

Part 2: Visualizing the Uptake Mechanism

The following diagram illustrates the kinetic difference between Transporter-Mediated uptake and the Per-acetylation "Trap" mechanism.

Caption: Comparison of saturable transporter-mediated entry versus the passive diffusion of per-acetylated prodrugs.

Part 3: Troubleshooting Guide (FAQs)

Issue 1: "My cells are dying after 24 hours of incubation."

Diagnosis: Acetate Stress / Cytotoxicity. Root Cause: High concentrations of per-acetylated sugars release massive amounts of acetate intracellularly, altering pH and protein acetylation. Corrective Actions:

-

Titrate Down: Reduce concentration from the standard 50-100 µM to 10-25 µM .

-

Step-Dosing: Add the sugar in two aliquots (e.g., at T=0 and T=12h) rather than a single bolus.

-

Check Solubility: Ensure the DMSO stock is fully dissolved. Micro-precipitates can cause localized toxicity.

Issue 2: "I see no signal in my Flow Cytometry/Imaging assay."

Diagnosis: Uptake Blockage or Esterase Inefficiency. Root Cause:

-

Scenario A (Free Sugar): High glucose in the media is blocking the GLUT transporters.

-

Scenario B (Ac4-Sugar): The cell line has low carboxylesterase activity, or the sugar is precipitating in aqueous media before entering the cell. Corrective Actions:

-

For Free Sugars: Switch to glucose-free buffer (PBS + 1% BSA) for the labeling period (30-60 mins).

-

For Ac4-Sugars:

-

Verify the stock solution is fresh (acetyl groups can hydrolyze in wet DMSO).

-

Try a "wash-in" method: Incubate for 1 hour in serum-free media to facilitate membrane interaction, then add serum.

-

Issue 3: "My compound precipitates when added to the media."

Diagnosis: Hydrophobic Crash. Root Cause: Per-acetylated sugars are highly hydrophobic. Adding a concentrated DMSO stock directly to cold media causes immediate precipitation. Corrective Actions:

-

Warm the Media: Ensure media is at 37°C before addition.

-

Pre-dilution: Dilute the DMSO stock 1:10 in warm media before adding to the main culture dish.

-

Sonicate: Briefly sonicate the working solution if turbidity is observed.

Part 4: Comparative Data & Protocols

Table 1: Method Selection Matrix

| Feature | Free Fluorinated Sugar | Per-acetylated (Ac4) Sugar |

| Entry Mechanism | Active Transport (GLUT/SGLT) | Passive Diffusion |

| Glucose Competition | High (Must remove glucose) | None (Unaffected by media glucose) |

| Toxicity Risk | Low | Moderate (Acetate accumulation) |

| Labeling Efficiency | Low to Moderate | High (10-100x increase) |

| Primary Use Case | PET Imaging (2-FDG), Warburg Effect | Glycan Engineering (MOE), Inhibitors |

SOP: Optimized Per-acetylated Sugar Labeling Protocol

Objective: Maximize uptake while minimizing acetate toxicity.

-

Preparation of Stock:

-

Dissolve Ac4-fluorinated sugar in anhydrous DMSO to 10 mM .

-

Critical: Store with desiccant at -20°C. Moisture hydrolyzes acetyl groups.

-

-

Cell Seeding:

-

Seed cells to reach 70-80% confluency at the time of labeling. Over-confluent cells have reduced metabolic rates and lower uptake.

-

-

Labeling (The "Pulse"):

-

Dilute stock to 50 µM in warm (37°C) complete media.

-

Note: Do not use serum-free media for long incubations (>4h) as it stresses cells.

-

Add to cells and incubate for 24-48 hours .

-

-

The "Chase" (Optional but Recommended):

-

Remove labeling media.

-

Wash 2x with warm PBS.

-

Incubate in fresh, sugar-free media for 1 hour. This allows the cell to process any remaining intracellular Ac4-sugar and clear free acetate.

-

-

Harvest/Analysis:

-

Proceed to lysis (for Mass Spec) or Click Chemistry (for Imaging).

-

Part 5: Troubleshooting Logic Flow

Use this decision tree to diagnose low labeling efficiency.

Caption: Diagnostic workflow for resolving low uptake or signal intensity issues.

References

-

Laughlin, S. T., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars and subsequent visualization by Staudinger ligation. Nature Protocols, 2(11), 2930–2944. [Link]

- Foundational protocol for metabolic oligosaccharide engineering and per-acetyl

-

Sarkar, A. K., et al. (1995). Fucosyltransferase activity in human leukocytes: Utilization of peracetylated fucose. Journal of Biological Chemistry, 270, 20143-20149. [Link]

- Establishes the mechanism of passive diffusion for per-acetyl

-

Aich, U., et al. (2008). Metabolic labeling of sialic acids in living animals with peracetylated N-acetylmannosamine analogs. Glycobiology, 18(3), 231–240. [Link]

- Discusses optimiz

-

Wasserman, H. G., & Bertozzi, C. R. (2020). Metabolic engineering of cell surface glycans. Nature Reviews Chemistry, 4, 276–296. [Link]

- Comprehensive review on strategies including per-acetyl

Validation & Comparative

Strategic Guide: Comparative Fluorination Methods for Carbohydrate Synthesis

Executive Summary

The introduction of fluorine into carbohydrate scaffolds—"glycofluorination"—is a pivotal strategy in drug discovery. The high electronegativity and small atomic radius of fluorine allow it to mimic a hydroxyl group (bioisosterism) while significantly altering the electronic properties, lipophilicity, and metabolic stability of the sugar.

However, sugars are complex, polyfunctional substrates. The choice of fluorination method is rarely about "best yield" alone; it is a trade-off between regioselectivity , stereochemical inversion vs. retention , and protecting group compatibility .

This guide compares the three dominant methodologies:

-

Nucleophilic Deoxyfluorination: Direct conversion of free hydroxyls (OH

F). -

Electrophilic Fluorination: Functionalization of glycals (C=C

F-C-C-X). -

Anomeric Fluorination: Synthesis of glycosyl fluorides as donors.

Part 1: Nucleophilic Deoxyfluorination (The Route)

This is the most common method for introducing fluorine at non-anomeric positions (C2, C3, C4, C6). It relies on activating a free hydroxyl group into a leaving group, followed by displacement by fluoride.

The Reagent Landscape

-

DAST (Diethylaminosulfur trifluoride): The historical standard. Effective, but thermally unstable and prone to explosive decomposition at

C. -

Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride): A thermally more stable analog of DAST. It retains the reactivity but offers a wider safety margin.

-

XtalFluor-E/M: Crystalline dialkylaminodifluorosulfinium salts. These are solid, shelf-stable, and do not generate free HF, requiring an exogenous fluoride source (e.g., TEA·3HF).

Mechanism & Stereochemistry

The reaction proceeds via an

Critical Constraint: Elimination is the primary competitor. If the hydrogen on the adjacent carbon is anti-periplanar to the activated oxygen, E2 elimination often dominates, destroying the stereocenter.

Experimental Protocol: C4-Fluorination of a Galactose Derivative

Target: Synthesis of 4-deoxy-4-fluoro-glucopyranoside using Deoxofluor.

Reagents:

-

Substrate: 1,2,3,6-tetra-O-benzyl-

-D-galactopyranose (1.0 equiv) -

Reagent: Deoxofluor (1.5 equiv)

-

Solvent: Anhydrous DCM (0.1 M)

Workflow:

-

Preparation: Flame-dry all glassware. Moisture reacts violently with aminosulfur reagents to produce HF.

-

Addition: Dissolve substrate in DCM under

. Cool to -20°C. Add Deoxofluor dropwise.-

Scientist's Note: Do not rush the addition. Localized exotherms promote elimination side-products.

-

-

Reaction: Allow to warm to RT. Stir for 2-4 hours.

-

Quench: Cool to 0°C. Quench with sat.

.-

Safety: Vigorous effervescence (

) occurs. Ensure good venting.

-

-

Workup: Extract with DCM, wash with 1M HCl (to remove amine byproducts), then brine. Dry over

.

Decision Logic: Reagent Selection

Figure 1: Decision matrix for selecting nucleophilic fluorinating agents based on substrate sensitivity and scale.

Part 2: Electrophilic Fluorination (The Glycal Route)

When the target is a 2-deoxy-2-fluoro sugar (common in imaging agents like F-MISO or FDG analogs), nucleophilic displacement at C2 is difficult due to steric hindrance from the anomeric center. Electrophilic fluorination of glycals (sugar enol ethers) is the superior pathway.

The Reagent: Selectfluor

Selectfluor (F-TEDA-BF4) is a user-friendly, non-hygroscopic, oxidizing solid. It acts as a source of "

Mechanism

The reaction involves the attack of the glycal double bond on the electrophilic fluorine, generating a resonance-stabilized oxocarbenium ion (fluoronium intermediate). A nucleophile (water, alcohol, or acetate) then attacks the anomeric center.

-

Regioselectivity: Fluorine adds exclusively to C2.

-

Stereoselectivity: The nucleophile usually attacks the C1 position to form the glycoside, often favoring the

-anomer due to the anomeric effect, though mixtures are common.

Experimental Protocol: Synthesis of 2-Deoxy-2-fluoro-glucose derivative

Target: Conversion of 3,4,6-tri-O-benzyl-D-glucal to 2-fluoro-2-deoxy-glucose.

Reagents:

-

Substrate: Glucal derivative (1.0 equiv)

-

Reagent: Selectfluor (1.2 equiv)

-

Nucleophile: Water (for hemiacetal) or Benzyl Alcohol (for glycoside)

-

Solvent: Acetonitrile/Water (10:1) or Nitromethane

Workflow:

-

Dissolution: Dissolve the glucal in Acetonitrile/Water.

-

Addition: Add Selectfluor in one portion at RT.

-

Monitoring: The reaction is typically fast (30 min - 2 hours). Monitor by TLC for the disappearance of the non-polar glucal.

-

Workup: Remove solvent under reduced pressure. The byproduct is water-soluble. Extract the residue with EtOAc/Water.

-